N-(2-methoxy-2-phenylbutyl)methanesulfonamide is a chemical compound categorized under the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). This compound is notable for its potential applications in medicinal chemistry and other scientific fields. The systematic name reflects its structural features, including a methanesulfonamide moiety attached to a 2-methoxy-2-phenylbutyl group.
This compound is sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged along with its molecular details and synthesis methods. It is classified as a sulfonamide, which are widely used in pharmaceuticals for their antibacterial properties and other therapeutic effects.
The synthesis of N-(2-methoxy-2-phenylbutyl)methanesulfonamide typically involves the reaction of 2-methoxy-2-phenylbutylamine with methanesulfonyl chloride. This reaction is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. The following steps outline the synthesis process:
Industrial methods may scale this process using continuous flow techniques to enhance efficiency and yield while ensuring safety through automated systems for reagent addition and reaction monitoring.
The molecular formula of N-(2-methoxy-2-phenylbutyl)methanesulfonamide is , with a molecular weight of approximately 273.36 g/mol. Its structure can be represented as follows:
InChI=1S/C13H19NO3S/c1-10(14)12(15)13(16)11(9-17-2)3/h10H,9H2,1-3H3
This representation indicates the connectivity of atoms within the molecule, showcasing the methanesulfonamide group attached to the butyl chain derived from 2-methoxy-2-phenylbutyl.
N-(2-methoxy-2-phenylbutyl)methanesulfonamide can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The physical state of N-(2-methoxy-2-phenylbutyl)methanesulfonamide is typically solid at room temperature. Key properties include:
Additional properties such as boiling point, refractive index, and density would require experimental determination or detailed literature values for comprehensive analysis .
N-(2-methoxy-2-phenylbutyl)methanesulfonamide has potential applications in various scientific fields:
CAS No.: 1254-35-9
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.:
CAS No.:
CAS No.: 7269-72-9